molecular formula C7H2ClF4NO2 B13989958 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Cat. No.: B13989958
M. Wt: 243.54 g/mol
InChI Key: SHKACKZLTPLGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, nitro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis. It is a colorless to pale yellow liquid with a distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with nitric acid and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, fluorine, nitro, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H2ClF4NO2

Molecular Weight

243.54 g/mol

IUPAC Name

3-chloro-1-fluoro-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2ClF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H

InChI Key

SHKACKZLTPLGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.